molecular formula C25H20ClN3O2 B2713835 5-(4-chlorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1215458-17-5

5-(4-chlorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2713835
CAS No.: 1215458-17-5
M. Wt: 429.9
InChI Key: NVIFRCLSUGKWKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound that belongs to the class of pyrimidoindoles This compound is characterized by the presence of chlorobenzyl and methoxybenzyl groups attached to a pyrimidoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzylamine with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with a suitable pyrimidine derivative under acidic or basic conditions to yield the desired pyrimidoindole compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 4-chlorobenzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-chlorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorobenzylamine
  • 4-methoxybenzaldehyde
  • Pyrimidoindole derivatives

Uniqueness

5-(4-chlorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is unique due to the combination of chlorobenzyl and methoxybenzyl groups on the pyrimidoindole core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O2/c1-31-20-12-8-17(9-13-20)14-28-16-27-23-21-4-2-3-5-22(21)29(24(23)25(28)30)15-18-6-10-19(26)11-7-18/h2-13,16H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIFRCLSUGKWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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